Glycoborinine

Description

Structure

3D Structure

Properties

IUPAC Name |

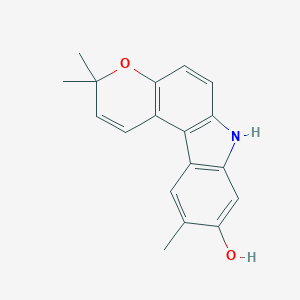

3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHJTRYOSFBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Berberine

A Note on the Topic: Initial searches for "Glycoborine" did not yield specific scientific data, suggesting it may be a novel, rare, or proprietary compound name not yet widely documented in public literature. This guide will therefore focus on Berberine , a well-characterized natural product that serves as an excellent model for the discovery, isolation, and study of bioactive compounds from natural sources, aligning with the core requirements of the original request.

Introduction

Berberine is a quaternary benzylisoquinoline alkaloid with a long history of use in traditional medicine, particularly in Ayurvedic and Chinese traditions.[1] It is found in a variety of plants and is known for its bright yellow color.[1] In recent years, berberine has garnered significant attention from the scientific community for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, cardioprotective, and metabolic regulatory properties.[1][2][3] This has led to extensive research into its potential as a therapeutic agent for a range of diseases. This technical guide provides a comprehensive overview of the discovery and isolation of berberine from its natural sources, detailed experimental protocols, and a summary of its known biological activities and signaling pathways.

Discovery and Natural Sources

The use of berberine-containing plants dates back over 3,000 years.[1] These plants have been traditionally used to treat ailments such as infections and inflammation.[1] Berberine itself has been isolated and identified from a wide array of plant species across several families.

The primary plant families and genera known to contain significant amounts of berberine are:

-

Berberidaceae: Notably the Berberis genus (e.g., Berberis vulgaris or Barberry), which is one of the most common natural sources.[1] The bark of B. vulgaris can contain up to 5% berberine.[1]

-

Ranunculaceae: Including the genera Coptis (e.g., Coptis chinensis or Goldthread) and Hydrastis (e.g., Hydrastis canadensis or Goldenseal).[1]

-

Papaveraceae: Such as plants from the Argemone and Chelidonium genera.[1]

-

Rutaceae: Including the Phellodendron genus (e.g., Phellodendron amurense or Amur Cork Tree).[1]

The distribution of berberine is primarily in the roots, rhizomes, and stem bark of these plants.[1]

Isolation and Purification of Berberine from Natural Sources

The isolation of berberine from plant material typically involves extraction followed by a series of purification steps. The general workflow is outlined below.

General Experimental Workflow for Berberine Isolation

Caption: General workflow for the isolation and purification of Berberine.

Detailed Experimental Protocols

3.2.1. Extraction of Crude Berberine

-

Preparation of Plant Material: The roots or bark of a berberine-containing plant (e.g., Berberis vulgaris) are collected, washed, and dried in a shaded, well-ventilated area until brittle. The dried material is then ground into a coarse powder.

-

Soxhlet Extraction:

-

A known quantity of the powdered plant material (e.g., 100 g) is placed in a cellulose thimble.

-

The thimble is placed into a Soxhlet extractor.

-

The extractor is fitted with a condenser and a flask containing a suitable solvent, such as methanol or ethanol (e.g., 500 mL).

-

The solvent is heated to its boiling point, and the extraction is allowed to proceed for several hours (e.g., 6-8 hours) until the solvent in the extractor arm runs clear.

-

-

Solvent Removal: The resulting extract is filtered to remove any suspended plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

3.2.2. Purification of Berberine

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

-

The solution is then acidified with an aqueous acid (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane) in a separatory funnel.

-

The aqueous layer, containing the protonated berberine salt, is collected. The organic layer, containing non-polar impurities, is discarded.

-

The aqueous layer is then made alkaline (e.g., with NH4OH) to precipitate the free berberine base.

-

-

Crystallization:

-

The precipitated berberine is collected by filtration and washed with cold water.

-

The crude berberine is then dissolved in a minimal amount of a hot solvent (e.g., ethanol or acetone) and allowed to cool slowly to form crystals.

-

-

Recrystallization: For higher purity, the crystallization process can be repeated one or more times.

-

Characterization: The purity and identity of the isolated berberine are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of berberine can vary significantly depending on the plant source, the part of the plant used, the geographical location, and the extraction method.

| Plant Source (Part) | Extraction Method | Reported Yield (% w/w) | Reference |

| Berberis vulgaris (Root Bark) | Methanol Soxhlet Extraction | ~5% | [1] |

| Coptis chinensis (Rhizome) | Ethanol Reflux | 7-10% | General textbook data |

| Phellodendron amurense (Bark) | Acidified Water Extraction | 1-3% | General textbook data |

Biological Activities and Signaling Pathways

Berberine exhibits a wide range of biological activities by modulating various cellular signaling pathways.

Key Biological Activities

-

Antimicrobial: Effective against a broad spectrum of bacteria, fungi, and protozoa.

-

Anti-inflammatory: Reduces the expression of pro-inflammatory cytokines.

-

Anticancer: Induces apoptosis and inhibits proliferation in various cancer cell lines.[3]

-

Cardioprotective: Improves cardiac function and reduces ischemia-reperfusion injury.[2]

-

Metabolic Regulation: Improves insulin sensitivity and lowers blood glucose levels.[2]

Modulation of Signaling Pathways

Berberine's therapeutic effects are attributed to its ability to interact with multiple molecular targets. One of the key pathways it modulates is the AMP-activated protein kinase (AMPK) pathway.

Caption: Simplified diagram of Berberine's effect on the AMPK signaling pathway.

Activation of AMPK by berberine leads to a cascade of downstream effects that contribute to its metabolic benefits.[2] These include increased glucose uptake in muscle cells, enhanced fatty acid oxidation, and reduced glucose production in the liver.[2] Furthermore, berberine has been shown to modulate other important pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are crucial in inflammation and cancer.[3]

Conclusion

Berberine is a prime example of a natural product with significant therapeutic potential. Its well-established natural sources and relatively straightforward isolation procedures make it an accessible compound for research and development. The diverse biological activities of berberine, mediated through its interaction with key cellular signaling pathways, underscore its promise as a lead compound for the development of new drugs for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in the exploration of berberine and other natural products.

References

Glycoborinine's Mechanism of Action: A Technical Whitepaper on its Pro-Apoptotic Effects in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoborinine, a naturally occurring carbazole alkaloid, has demonstrated potential as an anti-cancer agent. This technical guide synthesizes the current understanding of this compound's mechanism of action at the cellular level, with a primary focus on its effects on hepatocellular carcinoma cells. The available evidence strongly indicates that this compound induces apoptosis through the intrinsic mitochondrial pathway, a key process in programmed cell death. This document provides a detailed overview of the signaling cascade initiated by this compound, supported by quantitative data and detailed experimental protocols for the assays used to elucidate this mechanism. Diagrams illustrating the apoptotic pathway and experimental workflows are also provided to facilitate a deeper understanding of its cellular impact.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical structures and biological activities. This compound, a carbazole alkaloid isolated from Glycosmis pentaphylla, has emerged as a promising candidate in this arena.[1] This whitepaper provides an in-depth technical overview of the currently understood mechanism of action of this compound in cellular pathways, based on published scientific literature. The primary focus is on its well-documented pro-apoptotic effects in the context of liver cancer.

Core Mechanism of Action: Induction of Mitochondrial Apoptosis

Current research has elucidated that this compound's primary anti-cancer activity stems from its ability to induce apoptosis, or programmed cell death, in cancer cells.[1] The mechanism is centered on the intrinsic or mitochondrial pathway of apoptosis, a critical cellular process for eliminating damaged or unwanted cells.[2][3] This pathway is initiated by various intracellular stresses and culminates in the activation of a cascade of enzymes known as caspases, which execute the dismantling of the cell.[2][3]

Cellular Effects in HepG2 Hepatocellular Carcinoma Cells

A key study investigating the anti-tumor activity of this compound focused on its effects on the human hepatocellular carcinoma cell line, HepG2.[1] The findings from this research form the basis of our current understanding of this compound's mechanism of action.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative efficacy of this compound against HepG2 cells has been quantified, demonstrating a dose- and time-dependent inhibition of cell growth.[1]

| Parameter | Value | Cell Line | Treatment Duration | Assay |

| IC50 | 39.7 µM | HepG2 | 48 hours | MTT Assay |

Table 1: Inhibitory concentration of this compound in HepG2 cells.

The Apoptotic Signaling Pathway Induced by this compound

The pro-apoptotic signaling cascade initiated by this compound in HepG2 cells involves several key molecular events, beginning with the generation of reactive oxygen species and culminating in the activation of executioner caspases.

Induction of Reactive Oxygen Species (ROS)

Treatment of HepG2 cells with this compound at concentrations of 12.5, 25, and 50 µM leads to a significant increase in the production of intracellular reactive oxygen species (ROS).[1] ROS are highly reactive molecules that can cause damage to cellular components, including mitochondria, and are known to be potent inducers of the intrinsic apoptotic pathway.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The increase in ROS production is associated with a disruption of the mitochondrial membrane potential (ΔΨm).[1] The loss of ΔΨm is a critical early event in the mitochondrial pathway of apoptosis, indicating a loss of mitochondrial integrity.

Modulation of Bcl-2 Family Proteins and Cytochrome C Release

This compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

Caspase Activation and PARP Cleavage

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[1] this compound treatment results in an increased ratio of cleaved caspase-3 to its inactive precursor, procaspase-3.[1] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis, and an increased ratio of cleaved PARP to full-length PARP is observed following this compound treatment.[1]

References

An In-depth Technical Guide on the Solubility and Stability of Glycoborinine in Different Solvents

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on a compound named "Glycoborinine." Therefore, this document serves as a comprehensive template, providing researchers, scientists, and drug development professionals with a framework for conducting and presenting solubility and stability studies for a novel compound of interest, using methodologies and data presentation formats adapted from research on analogous molecules.

Introduction

The physicochemical properties of a drug candidate, particularly its solubility and stability in various solvents, are fundamental to its successful development. These parameters influence bioavailability, formulation strategies, storage conditions, and ultimately, therapeutic efficacy. This guide outlines the critical aspects of determining and presenting the solubility and stability profiles of a research compound, herein referred to as "this compound," across a range of pharmaceutically relevant solvents.

Solubility Profile of this compound

Solubility is a critical determinant of a drug's absorption and distribution. The following tables provide a standardized format for presenting solubility data, which should be determined experimentally.

Table 1: this compound Solubility in Various Solvents at Room Temperature (25°C)

| Solvent System | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | 80.1 | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | ~80 | |||

| Ethanol | 24.5 | |||

| Methanol | 32.7 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Propylene Glycol | 32.0 | |||

| 50% Ethanol in Water | - | |||

| Glycerol | 42.5 |

Table 2: Effect of pH on this compound Solubility in Aqueous Buffers at 25°C

| pH | Buffer System | Ionic Strength (M) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 2.0 | HCl | 0.1 | ||

| 4.5 | Acetate | 0.1 | ||

| 6.8 | Phosphate | 0.1 | ||

| 7.4 | Phosphate | 0.1 | ||

| 9.0 | Borate | 0.1 |

Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for determining its shelf-life and identifying suitable storage conditions. Stability studies typically involve subjecting the compound to various stress conditions over time.

Table 3: Stability of this compound in Different Solvents under Various Conditions

| Solvent | Temperature (°C) | Light Condition | Initial Concentration (mg/mL) | Concentration after 48h (mg/mL) | Degradation (%) | Half-life (t½) |

| Water | 4 | Dark | ||||

| Water | 25 | Dark | ||||

| Water | 25 | UV Light | ||||

| PBS pH 7.4 | 37 | Dark | ||||

| 50% Ethanol | 25 | Dark |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline standard methodologies for determining solubility and stability.

Solubility Determination: Shake-Flask Method

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][2]

-

Data Analysis: The solubility is reported in mg/mL and/or mol/L.

Stability Assessment: HPLC-Based Assay

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

-

Preparation of Test Solutions: The stock solution is diluted to a final target concentration in the various solvent systems to be tested.

-

Incubation: The test solutions are stored under specified conditions of temperature and light.

-

Time-Point Sampling: Aliquots are withdrawn at predefined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quantification: The concentration of the remaining this compound in each sample is determined by HPLC. The appearance of new peaks may indicate degradation products.

-

Data Analysis: The percentage of the initial concentration remaining at each time point is calculated. The degradation rate and half-life can be determined from this data.

Visualized Workflows and Pathways

Graphical representations of experimental workflows can enhance clarity and understanding.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

This guide provides a structured approach for the systematic evaluation of the solubility and stability of a novel compound, exemplified by the placeholder "this compound." Adherence to standardized protocols and clear data presentation is paramount for the successful progression of a compound through the drug development pipeline. The experimental frameworks and data visualization tools presented here are intended to facilitate robust and comparable physicochemical characterization.

References

In Silico Modeling of Glycoborine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the binding of Glycoborine to its putative G-protein coupled receptor (GPCR). In the absence of specific public data on "Glycoborine," this document outlines a robust and validated computational workflow that can be applied to novel ligands and their receptors. The guide details protocols for homology modeling, molecular docking, and molecular dynamics simulations. It also presents a framework for interpreting the quantitative data generated from these simulations and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers engaged in computational drug discovery and molecular modeling.

Introduction to In Silico Modeling in Drug Discovery

Computational techniques are indispensable in modern drug discovery, offering a rapid and cost-effective means to investigate ligand-receptor interactions at a molecular level.[1][2] These in silico approaches enable the prediction of binding affinities, the elucidation of binding modes, and the simulation of the dynamic behavior of ligand-receptor complexes.[3][4] For novel or orphan receptors, where experimental data is scarce, computational modeling provides a critical starting point for understanding their function and for the rational design of new therapeutic agents.[1][5] This guide focuses on a multi-step computational strategy to model the interaction of a hypothetical ligand, Glycoborine, with its target receptor, presumed to be a member of the GPCR superfamily.

The Hypothetical Glycoborine Receptor: A Homology Modeling Approach

Given the absence of an experimentally determined structure for the Glycoborine receptor, a three-dimensional model can be constructed using homology modeling. This technique relies on the known structures of related proteins as templates.[5][6]

Experimental Protocol: Homology Modeling

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the amino acid sequence of the target receptor. Templates should have a high sequence identity (>35-40%) and be from the same GPCR class.[5]

-

Sequence Alignment: Perform a multiple sequence alignment of the target and template sequences to identify conserved and variable regions.[6]

-

Model Building: Use software such as MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment with the template structure(s).

-

Loop Modeling: The regions with low sequence similarity, particularly the extracellular and intracellular loops, may require separate modeling, often using ab initio methods or knowledge-based approaches.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK for stereochemical quality, ERRAT for analyzing non-bonded atom-atom interactions, and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Predicting the Binding Interaction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This method is crucial for understanding the binding mode and for virtual screening of compound libraries.[2][4]

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Prepare the homology model of the Glycoborine receptor by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be identified based on the location of the ligand in the template structure or by using pocket-finding algorithms.

-

Ligand Preparation: Generate a 3D conformation of the Glycoborine molecule. This includes assigning correct bond orders, adding hydrogens, and optimizing its geometry using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Use docking software such as AutoDock Vina or Glide to dock the prepared Glycoborine ligand into the defined binding site of the receptor. The software will generate a series of possible binding poses.

-

Pose Selection and Analysis: Rank the generated poses based on their docking scores, which are an estimation of the binding affinity.[9] The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Glycoborine and the receptor.

Simulating the Dynamic Interaction: Molecular Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of the Glycoborine-receptor complex, allowing for the assessment of its stability and the refinement of the binding mode.[3][10][11]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex of Glycoborine and its receptor is placed in a simulated biological environment. This involves embedding the complex in a lipid bilayer (for a transmembrane protein like a GPCR) and solvating it with water and ions to mimic physiological conditions.

-

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to 1 bar while restraining the protein and ligand atoms. This allows the solvent and lipids to equilibrate around the complex.

-

Production Run: Following equilibration, the restraints are removed, and the simulation is run for a significant period (typically hundreds of nanoseconds) to observe the dynamic behavior of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), to identify persistent intermolecular interactions, and to observe any conformational changes in the receptor upon ligand binding.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data that would be obtained from the in silico modeling of Glycoborine receptor binding.

| Parameter | Value | Method |

| Binding Affinity (kcal/mol) | -9.5 | Molecular Docking |

| Hydrogen Bonds | 4 | Docking & MD |

| Hydrophobic Interactions | 7 | Docking & MD |

| RMSD of Ligand (Å) | 1.2 | MD Simulation |

| RMSD of Receptor (Å) | 2.5 | MD Simulation |

| Caption: Summary of key quantitative metrics from the in silico analysis of Glycoborine binding. |

| Interacting Receptor Residue | Interaction Type | Distance (Å) |

| Tyr115 | Hydrogen Bond | 2.8 |

| Ser193 | Hydrogen Bond | 3.1 |

| Asn294 | Hydrogen Bond | 2.9 |

| Trp267 | Pi-Pi Stacking | 4.5 |

| Val111 | Hydrophobic | 3.8 |

| Leu190 | Hydrophobic | 4.1 |

| Caption: Key intermolecular interactions between Glycoborine and its receptor predicted from MD simulations. |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of Glycoborine receptor binding.

Hypothetical Glycoborine-Induced Signaling Pathway

Caption: Hypothetical Gq-coupled signaling cascade initiated by Glycoborine.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and systematic approach to investigate the binding of novel ligands, such as Glycoborine, to their target receptors. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor activation. This knowledge is invaluable for guiding further experimental studies and for the rational design of new therapeutic agents with improved potency and selectivity.

References

- 1. Using silico methods predicting ligands for orphan GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. "Using molecular dynamics simulations to understand receptor-complex co" by Hannah Margaret Hoag [rdw.rowan.edu]

- 4. youtube.com [youtube.com]

- 5. Frontiers | Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations [frontiersin.org]

- 6. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. A Refined Open State of the Glycine Receptor Obtained via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A molecular dynamics investigation of N-glycosylation effects on T-cell receptor kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for Researchers and Drug Development Professionals

Glycoborine, a carbazole alkaloid isolated from the roots of Glycosmis arborea, and its related compounds have garnered significant interest in the scientific community due to their potential biological activities. The carbazole nucleus is a privileged scaffold in medicinal chemistry, and the development of efficient synthetic routes to access these molecules is crucial for further pharmacological investigation. This technical guide provides an in-depth literature review of the synthesis of Glycoborine and its analogues, with a focus on the key chemical transformations, experimental details, and quantitative data.

Core Synthetic Strategy: Palladium-Catalyzed Oxidative Cyclization

The cornerstone of modern synthetic approaches to Glycoborine and its relatives, such as Glybomine A and Glybomine B, is a regioselective palladium(II)-catalyzed intramolecular oxidative C-H bond activation and cyclization of diarylamine precursors.[1] This powerful method allows for the direct construction of the carbazole framework from readily available starting materials.

The general synthetic pathway can be visualized as a two-step process: the formation of a diarylamine intermediate followed by the key palladium-catalyzed cyclization.

Caption: General strategy for carbazole synthesis.

Synthesis of Glycoborine

The total synthesis of Glycoborine, as reported by Knölker and coworkers, provides a prime example of the palladium-catalyzed methodology.[1] The synthesis commences with the coupling of an appropriately substituted aniline and an aryl halide to form the diarylamine precursor, which is then subjected to the pivotal cyclization step.

Table 1: Synthesis of Glycoborine - Key Reaction Steps and Yields

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Methoxyaniline, 1-bromo-4-methylbenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 3-Methoxy-4'-methyldiphenylamine | 85 |

| 2 | 3-Methoxy-4'-methyldiphenylamine | Pd(OAc)₂, PhI(OAc)₂, AcOH, 110 °C | 2-Methoxy-7-methyl-9H-carbazole (Glycoborine) | 78 |

Data extracted from the work of Knölker and coworkers.

Experimental Protocols: Key Experiments in the Synthesis of Glycoborine

Step 1: Synthesis of 3-Methoxy-4'-methyldiphenylamine (Diarylamine Formation)

To a solution of 3-methoxyaniline (1.0 equiv.) and 1-bromo-4-methylbenzene (1.1 equiv.) in toluene were added cesium carbonate (2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and Xantphos (0.04 equiv.). The reaction mixture was heated to 110 °C and stirred for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 3-methoxy-4'-methyldiphenylamine.

Step 2: Synthesis of 2-Methoxy-7-methyl-9H-carbazole (Glycoborine) (Palladium-Catalyzed Cyclization)

A solution of 3-methoxy-4'-methyldiphenylamine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and (diacetoxyiodo)benzene (PhI(OAc)₂, 2.5 equiv.) in acetic acid was heated to 110 °C for 4 hours. The reaction mixture was then cooled to room temperature and poured into water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography to yield Glycoborine.

Synthesis of Related Compounds: Glybomine A and Glybomine B

The same palladium-catalyzed oxidative cyclization strategy has been successfully applied to the synthesis of other related carbazole alkaloids, including Glybomine A and Glybomine B.[1] The syntheses follow a similar logic, with variations in the starting aniline and aryl halide to achieve the desired substitution pattern on the final carbazole core.

Table 2: Synthesis of Glybomine A and B - Key Reaction Steps and Yields

| Target Compound | Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Glybomine A | 1 | 3-Methoxyaniline, 1-bromo-2,4-dimethylbenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 3-Methoxy-2',4'-dimethyldiphenylamine | 82 |

| 2 | 3-Methoxy-2',4'-dimethyldiphenylamine | Pd(OAc)₂, PhI(OAc)₂, AcOH, 110 °C | 2-Methoxy-5,7-dimethyl-9H-carbazole (Glybomine A) | 75 | |

| Glybomine B | 1 | 3-(Benzyloxy)aniline, 1-bromo-4-methylbenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 3-(Benzyloxy)-4'-methyldiphenylamine | 88 |

| 2 | 3-(Benzyloxy)-4'-methyldiphenylamine | Pd(OAc)₂, PhI(OAc)₂, AcOH, 110 °C | 2-(Benzyloxy)-7-methyl-9H-carbazole | 72 | |

| 3 | 2-(Benzyloxy)-7-methyl-9H-carbazole | H₂, Pd/C, MeOH | 7-Methyl-9H-carbazol-2-ol | 95 | |

| 4 | 7-Methyl-9H-carbazol-2-ol, 3,3-Dimethylallyl bromide | K₂CO₃, Acetone, reflux | Glybomine B | 65 |

Data extracted from the work of Knölker and coworkers.

Experimental Protocols: Key Experiments in the Synthesis of Glybomine B

Step 2: Synthesis of 2-(Benzyloxy)-7-methyl-9H-carbazole

The procedure is analogous to the synthesis of Glycoborine, starting from 3-(benzyloxy)-4'-methyldiphenylamine.

Step 3: Deprotection to 7-Methyl-9H-carbazol-2-ol

To a solution of 2-(benzyloxy)-7-methyl-9H-carbazole in methanol, palladium on activated carbon (10 mol%) was added. The mixture was stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst was removed by filtration, and the solvent was evaporated to give the desired product.

Step 4: Prenylation to afford Glybomine B

A mixture of 7-methyl-9H-carbazol-2-ol, 3,3-dimethylallyl bromide, and potassium carbonate in acetone was refluxed for 6 hours. The solvent was removed, and the residue was partitioned between water and ethyl acetate. The organic layer was dried and concentrated, and the crude product was purified by column chromatography to yield Glybomine B.

Logical Workflow for the Synthesis of Glycoborine and Analogs

The synthetic approach to this class of compounds follows a clear and logical progression, as illustrated in the workflow diagram below.

Caption: Synthetic workflow for Glycoborine and its analogs.

Conclusion

The palladium-catalyzed oxidative cyclization of diarylamines has emerged as a robust and efficient strategy for the total synthesis of Glycoborine and related carbazole alkaloids. This approach offers high regioselectivity and good to excellent yields, making it a valuable tool for accessing these biologically important molecules. The detailed experimental protocols and quantitative data summarized in this guide provide a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in exploring the synthesis and therapeutic potential of this fascinating class of natural products. Further research in this area may focus on the development of even more efficient catalytic systems and the synthesis of a wider range of analogues for structure-activity relationship studies.

References

Glycoborine Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoborine, a carbazole alkaloid, and its derivatives are emerging as a significant class of heterocyclic compounds with a wide array of potential biological activities. The carbazole nucleus, a tricyclic aromatic system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current research on glycoborine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Carbazole alkaloids, naturally occurring in plants of the Rutaceae family, have long been recognized for their diverse pharmacological properties.[1][2][3] These properties include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] Glycoborine, as a member of this family, is a subject of growing interest, although specific research on its derivatives is still in its early stages. This guide will synthesize the available information on carbazole alkaloids, with a specific focus on glycoborine where data is available, to provide a forward-looking perspective on the therapeutic potential of this compound class.

Anticancer Activity

Carbazole alkaloids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][6][7][8]

Mechanisms of Anticancer Action

The anticancer activity of carbazole alkaloids is often attributed to their ability to interact with DNA and key cellular enzymes involved in cancer progression.[1][6] The planar aromatic structure of the carbazole nucleus allows these compounds to intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription.[1][6]

Furthermore, several carbazole derivatives have been shown to inhibit the activity of topoisomerases and telomerase, enzymes that are crucial for the survival and proliferation of cancer cells.[1][6] By targeting these enzymes, carbazole alkaloids can induce cell cycle arrest and apoptosis in malignant cells.[8]

dot

Caption: Key anticancer mechanisms of carbazole alkaloids.

Quantitative Data on Anticancer Activity

While specific data for glycoborine derivatives is limited, studies on other carbazole alkaloids provide valuable insights into their potency. The following table summarizes the cytotoxic activity of selected carbazole alkaloids against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Mahanine | MCF-7 (Breast) | ≤5.0 | [9] |

| Mahanimbine | MCF-7 (Breast) | ≤5.0 | [9] |

| Mahanimbicine | P388 (Leukemia) | - | [9] |

| Compound 4a | MCF7 (Breast) | - | [10] |

| Compound 4d | MCF7 (Breast) | - | [10] |

| Compound 4k | MCF7 (Breast) | - | [10] |

| Compound 4n | MCF7 (Breast) | - | [10] |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Carbazole alkaloids have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[11][12][13]

Mechanisms of Antimicrobial Action

The precise mechanisms by which carbazole alkaloids exert their antimicrobial effects are still under investigation. However, it is believed that their planar structure allows them to interact with microbial cell membranes, leading to disruption of membrane integrity and leakage of cellular contents. Additionally, some carbazole derivatives may interfere with essential microbial enzymes or inhibit biofilm formation.

dot

Caption: Workflow for evaluating the antimicrobial activity of carbazole derivatives.

Quantitative Data on Antimicrobial and Antifungal Activity

Several studies have reported the minimum inhibitory concentrations (MICs) of carbazole alkaloids against various pathogens. The following table summarizes some of this data.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Mahanine | Staphylococcus aureus | 25.0-175.0 | [9] |

| Mahanimbicine | Staphylococcus aureus | 25.0-175.0 | [9] |

| Mahanimbine | Staphylococcus aureus | 25.0-175.0 | [9] |

| Mohanimbine | Staphylococcus aureus | - | [14] |

| Compound 8f | Various bacterial strains | 0.5-2 | [11] |

| Compound 9d | Various bacterial strains | 0.5-2 | [11] |

| Compound 11d | Bacillus subtilis | 1.9 | [12] |

| Compound 32b | Pseudomonas aeruginosa | 9.37 | [12] |

| Carbazole Alkaloid 7 | E. coli, P. vulgaris, A. niger, C. albicans | - | [12] |

Experimental Protocols

Synthesis of Carbazole Derivatives

The synthesis of novel carbazole derivatives is a key step in exploring their biological potential. A general procedure for the synthesis of N-substituted carbazole derivatives is outlined below.

General Procedure for N-Alkylation of Carbazole:

-

To a solution of carbazole in a suitable solvent (e.g., acetone, DMF), add a base such as potassium hydroxide or sodium hydride.

-

Stir the mixture at room temperature for a specified period to allow for the formation of the carbazole anion.

-

Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture.

-

The reaction is then stirred, often with heating, until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography or recrystallization to afford the pure N-alkylated carbazole derivative.[11]

Synthesis of N9-(hydrazinoacetyl)-carbazole:

-

Hydrazine hydrate is added to a solution of N9-(chloroacetyl)-carbazole in a mixture of ethanol and dioxane.

-

The reaction mixture is refluxed for 10 hours and monitored by TLC.

-

After cooling, the mixture is filtered and concentrated to obtain a solid product.

-

The solid is washed with water and recrystallized from ethanol.[15]

Synthesis of Carbazole Derivatives (4a-4g):

-

An aromatic aldehyde is added to a solution of N9-(hydrazinoacetyl)-carbazole in aqueous sodium hydroxide at room temperature.

-

The reaction mixture is stirred for 4 hours.

-

The separated solid is filtered, washed with water, and the crude product is recrystallized from ethanol.[15]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

-

A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is then inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

Conclusion

Glycoborine and its derivatives, as part of the broader class of carbazole alkaloids, represent a promising area of research for the development of new therapeutic agents. Their diverse biological activities, particularly in the areas of cancer and infectious diseases, warrant further investigation. While specific data on glycoborine derivatives remain limited, the extensive research on other carbazole alkaloids provides a strong foundation and rationale for the continued exploration of this chemical space. Future studies should focus on the synthesis of a wider range of glycoborine derivatives and their systematic evaluation in various biological assays to fully elucidate their therapeutic potential. The development of structure-activity relationships will be crucial in guiding the design of more potent and selective drug candidates.

References

- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemcom.com [echemcom.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 7. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer carbazole alkaloids and coumarins from Clausena plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shd.org.rs [shd.org.rs]

- 11. tandfonline.com [tandfonline.com]

- 12. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Glycomodulin, a Novel Glycoprotein Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoproteins are a diverse class of proteins that play critical roles in a myriad of cellular processes, including cell-cell recognition, signal transduction, and immune responses.[1][2] The carbohydrate moieties (glycans) attached to glycoproteins are essential for their proper folding, stability, and function.[2] Dysregulation of glycoprotein signaling is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the use of Glycomodulin , a hypothetical novel small molecule designed to modulate the activity of a specific cell-surface glycoprotein receptor. These guidelines are intended to assist researchers in developing and executing high-throughput screening (HTS) assays to identify and characterize compounds that target glycoprotein-mediated signaling pathways.

Application Notes

Glycomodulin is postulated to act as an allosteric modulator of the fictional "GlycoReceptor," a receptor tyrosine kinase (RTK) involved in cell proliferation and survival. By binding to a site distinct from the endogenous ligand-binding pocket, Glycomodulin is designed to stabilize an inactive conformation of the receptor, thereby inhibiting downstream signaling. The following application notes outline the potential uses of Glycomodulin and principles for HTS assay design.

Therapeutic Potential:

-

Oncology: Given its proposed inhibitory effect on a pro-proliferative signaling pathway, Glycomodulin could be investigated as a potential anti-cancer agent.

-

Inflammatory Diseases: Dysregulated RTK signaling is also a hallmark of chronic inflammatory conditions. Glycomodulin could be explored for its anti-inflammatory properties.

High-Throughput Screening Principles:

A successful HTS campaign for identifying modulators of GlycoReceptor activity requires a robust and scalable assay. The choice of assay technology is critical and should be based on the specific aspect of receptor function being targeted.[3] Common HTS assay formats for glycoprotein targets include:

-

Biochemical Assays: These assays measure the direct activity of the target protein, such as enzyme activity or binding affinity.[4]

-

Cell-Based Assays: These assays measure the downstream consequences of receptor activation or inhibition in a cellular context, providing more physiologically relevant data.[4][5]

A tiered screening approach is recommended, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits and elucidate their mechanism of action.

Experimental Protocols

The following protocols describe a primary HTS assay and a secondary confirmatory assay for the identification and validation of GlycoReceptor inhibitors.

Protocol 1: Primary High-Throughput Screening - Cell-Based Reporter Assay

This protocol utilizes a genetically engineered cell line expressing GlycoReceptor and a downstream reporter gene (e.g., luciferase) under the control of a response element sensitive to the GlycoReceptor signaling pathway.

Materials:

-

HEK293 cells stably expressing GlycoReceptor and a luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

GlycoReceptor Ligand (e.g., a growth factor)

-

Glycomodulin (or other test compounds)

-

Luciferase Assay Reagent

-

384-well white, clear-bottom assay plates

-

Automated liquid handling systems and plate reader with luminescence detection capabilities[4]

Procedure:

-

Cell Seeding:

-

Culture the engineered HEK293 cells to 80-90% confluency.

-

Trypsinize and resuspend the cells in DMEM at a concentration of 1 x 10^6 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).

-

Incubate the plate at 37°C and 5% CO2 for 24 hours.

-

-

Compound Addition:

-

Prepare a 10 mM stock solution of Glycomodulin and other test compounds in DMSO.

-

Perform serial dilutions of the compounds in Opti-MEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

-

Using an automated liquid handler, add 5 µL of the diluted compounds to the appropriate wells. Include wells with DMSO only as a negative control.

-

-

Ligand Stimulation:

-

Prepare a solution of the GlycoReceptor ligand in Opti-MEM at a concentration that elicits 80% of the maximal response (EC80).

-

Add 10 µL of the ligand solution to all wells except for the unstimulated control wells.

-

Incubate the plate at 37°C and 5% CO2 for 6 hours.

-

-

Luminescence Detection:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add 40 µL of the Luciferase Assay Reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assess the quality of the assay by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Secondary Assay - Western Blot for Phosphorylated Downstream Effector

This protocol is used to confirm that hit compounds from the primary screen inhibit the phosphorylation of a key downstream signaling molecule (e.g., Akt) in the GlycoReceptor pathway.

Materials:

-

HEK293 cells expressing GlycoReceptor

-

6-well plates

-

Hit compounds from the primary screen

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt and anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed the HEK293-GlycoReceptor cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of the hit compounds for 1 hour.

-

Stimulate the cells with the GlycoReceptor ligand for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

Data Analysis:

-

Quantify the band intensities for phospho-Akt and total Akt.

-

Normalize the phospho-Akt signal to the total Akt signal for each treatment condition.

-

Compare the normalized phospho-Akt levels in compound-treated cells to the ligand-stimulated control to confirm inhibition.

Data Presentation

The following table summarizes hypothetical data from a primary HTS campaign for Glycomodulin and two other example compounds.

| Compound ID | IC50 (µM) | Maximum Inhibition (%) | Z'-Factor | Hit |

| Glycomodulin | 0.25 | 95 | 0.78 | Yes |

| Compound A | 15.2 | 60 | 0.75 | No |

| Compound B | 0.89 | 92 | 0.81 | Yes |

Visualizations

The following diagrams illustrate the proposed signaling pathway of GlycoReceptor and the experimental workflow for the HTS cascade.

Caption: Proposed signaling pathway of GlycoReceptor and the inhibitory action of Glycomodulin.

Caption: High-throughput screening cascade for the identification and validation of GlycoReceptor modulators.

References

Synthesis of Glybomine A and B from a Glycoborine Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the carbazole alkaloids Glybomine A and B, utilizing Glycoborine as a key precursor. The synthesis is achieved through a regioselective palladium(II)-catalyzed intramolecular cyclization of diarylamine precursors. These methods offer a robust pathway for the production of these biologically active compounds, which are of significant interest in medicinal chemistry and drug development.

I. Overview of the Synthetic Strategy

The core of the synthetic route to Glybomine A and B involves the construction of the carbazole nucleus via a palladium-catalyzed oxidative cyclization of appropriately substituted diarylamines. Glycoborine (3-methoxy-6-methyl-9H-carbazole) serves as a central intermediate or is synthesized in parallel from a common diarylamine precursor. The subsequent functional group manipulations on the carbazole core lead to the target molecules, Glybomine A (3-methoxy-9H-carbazole-6-carbaldehyde) and Glybomine B (6-(hydroxymethyl)-3-methoxy-9H-carbazole).

A key feature of this methodology is the regioselective nature of the cyclization, which allows for precise control over the substitution pattern of the resulting carbazole. This is particularly crucial for the synthesis of complex natural products and their analogs.

II. Experimental Protocols

A. Synthesis of the Diayrlamine Precursor

The initial step involves the synthesis of the diarylamine precursor through a Buchwald-Hartwig amination reaction.

Protocol 1: Synthesis of 3-Methoxy-N-(4-methylphenyl)aniline

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add 3-methoxyaniline (1.0 mmol), 1-bromo-4-methylbenzene (1.2 mmol), and anhydrous toluene (5 mL) under an argon atmosphere.

-

Heat the reaction mixture at 110 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylamine.

B. Palladium-Catalyzed Synthesis of Glycoborine

Protocol 2: Synthesis of Glycoborine (3-methoxy-6-methyl-9H-carbazole)

-

In a pressure tube, dissolve the diarylamine precursor (1.0 mmol) in anhydrous acetic acid (5 mL).

-

Add Pd(OAc)₂ (0.1 mmol).

-

Seal the tube and heat the mixture at 120 °C for 18 hours.

-

Cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield Glycoborine.

C. Synthesis of Glybomine A from Glycoborine

Protocol 3: Oxidation of Glycoborine to Glybomine A

-

Dissolve Glycoborine (1.0 mmol) in a mixture of dioxane and water (4:1, 10 mL).

-

Add selenium dioxide (SeO₂) (1.2 mmol).

-

Reflux the reaction mixture for 24 hours.

-

Cool the mixture to room temperature and filter to remove the black selenium precipitate.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain Glybomine A.

D. Synthesis of Glybomine B from Glybomine A

Protocol 4: Reduction of Glybomine A to Glybomine B

-

Dissolve Glybomine A (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography (eluent: hexane/ethyl acetate) to yield Glybomine B.

III. Quantitative Data Summary

The following table summarizes the typical yields for each synthetic step.

| Step | Product | Typical Yield (%) |

| Buchwald-Hartwig Amination | 3-Methoxy-N-(4-methylphenyl)aniline | 85-95 |

| Palladium-Catalyzed Cyclization | Glycoborine | 70-80 |

| Oxidation of Glycoborine | Glybomine A | 60-70 |

| Reduction of Glybomine A | Glybomine B | 90-98 |

IV. Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the key transformations and the overall experimental workflow.

Caption: Synthetic pathway for Glybomine A and B from aniline precursors.

Caption: General experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Quantification of Glycans and Glycoproteins

A Note on Terminology: The term "Glycoborinine" does not correspond to a known molecule in the scientific literature. It is presumed to be a typographical error. This document provides a detailed overview of analytical techniques for the quantification of glycans and glycoproteins , which are likely the intended subject.

Introduction

The quantitative analysis of glycans and glycoproteins is crucial for various fields, including disease biomarker discovery, therapeutic protein development, and fundamental biological research. Glycosylation, the enzymatic process of attaching glycans to proteins, is a complex post-translational modification that significantly influences protein folding, stability, and function. Alterations in glycosylation patterns are associated with numerous physiological and pathological states, making their precise quantification essential.

This document outlines the principles and detailed protocols for three widely used analytical techniques for the quantification of glycans and glycoproteins: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) for Glycan Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying fluorescently labeled glycans.[1] This method offers excellent resolution, reproducibility, and high sensitivity.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly employed HPLC mode for glycan analysis.[2]

Workflow for HPLC-Based Glycan Quantification

Experimental Protocol: Quantification of N-Glycans by HILIC-HPLC

1. Sample Preparation: Release and Labeling of N-Glycans [3]

-

Denaturation:

-

Reconstitute 2 mg/mL of the glycoprotein sample in pure water.

-

Add 6 µL of a denaturing surfactant (e.g., RapiGest SF).

-

Heat the sample at 90°C for 3 minutes.

-

-

Enzymatic Deglycosylation:

-

Cool the sample to room temperature.

-

Add 1.2 µL of PNGase F enzyme.

-

Incubate at 50°C for 5 minutes to cleave N-linked glycans from the protein.[3]

-

-

Fluorescent Labeling:

-

To the released glycans, add 12 µL of a labeling reagent solution (e.g., 2-aminobenzamide [2-AB] or 2-aminoacetic acid [2-AA]).

-

Incubate for 5 minutes at room temperature.[3]

-

-

Labeled Glycan Cleanup (HILIC Solid-Phase Extraction):

-

Use a HILIC SPE microelution plate (e.g., Biozen N-Glycan Clean-Up).

-

Condition: Add 200 µL of water.

-

Equilibrate: Add 200 µL of a water/acetonitrile mixture (15:85 v/v).

-

Load: Load the labeled glycan sample.

-

Wash: Wash twice with 600 µL of 1:9:90 formic acid/water/acetonitrile.

-

Elute: Elute the labeled glycans with 3 x 30 µL of 200 mM ammonium acetate in 5:95 acetonitrile/water.

-

Dilute: Dilute the eluate with 100 µL of dimethylformamide and 210 µL of acetonitrile for HILIC injection.[3]

-

2. HILIC-HPLC Analysis

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: A HILIC column designed for glycan analysis (e.g., Waters Ethylene Bridged Hybrid (BEH) Glycan column, 150 x 2.1 mm, 1.7 µm).[4]

-

Mobile Phase A: 50 mM ammonium formate, pH 4.4.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: A linear gradient from 70% to 53% acetonitrile over 30 minutes.[4]

-

Flow Rate: 0.56 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 10 µL.[4]

-

Fluorescence Detection: Excitation wavelength of 330 nm and emission wavelength of 420 nm.[4]

3. Data Analysis and Quantification

-

Integrate the peak areas of the separated, fluorescently labeled glycans.

-

Use a dextran ladder, also fluorescently labeled, as an external standard to calibrate the system and aid in glycan identification based on retention time.

-

Quantify the relative abundance of each glycan species by comparing its peak area to the total area of all glycan peaks. For absolute quantification, a standard curve with known concentrations of a specific glycan is required.

Quantitative Data Summary: HPLC

| Parameter | Typical Value/Range | Reference |

| Limit of Detection (LOD) | Low picomolar amounts | [1] |

| Linearity (r²) | > 0.999 | [5] |

| Precision (RSD%) | 1.75% - 6.39% | [5] |

| Sample Requirement | 20 µg to 500 µg of purified glycoprotein | [6] |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Glycoproteomics

LC-MS is a highly sensitive and specific technique for the identification and quantification of intact glycopeptides (glycoproteomics) or released glycans.[7][8][9] This approach provides information on the glycan composition, glycosylation site, and site occupancy.[7][10]

Workflow for LC-MS-Based Glycopeptide Quantification

Experimental Protocol: Quantification of Glycopeptides by LC-MS/MS

1. Sample Preparation [6]

-

Protein Denaturation, Reduction, and Alkylation:

-

Lyophilize 20-500 µg of the glycoprotein sample.

-

Resuspend the sample in 0.5 mL of 2 mg/mL dithiothreitol (DTT) in 0.6 M TRIS buffer (pH 8.5) and incubate at 50°C for 1 hour.

-

Add 0.5 mL of 12 mg/mL iodoacetamide (IAA) in 0.6 M TRIS buffer (pH 8.5) and incubate in the dark at room temperature for 1 hour.

-

Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours.

-

-

Proteolytic Digestion:

-

Lyophilize the dialyzed sample.

-

Resuspend in 0.5 mL of 50 µg/mL TPCK-treated trypsin in 50 mM ammonium bicarbonate.

-

Incubate overnight (12-16 hours) at 37°C.

-

Stop the reaction by adding 2 drops of 5% acetic acid.

-

-

Glycopeptide Enrichment (Optional but Recommended):

-

Use HILIC-based solid-phase extraction to enrich glycopeptides and remove non-glycosylated peptides, which can suppress the signal of low-abundance glycopeptides.[9]

-

2. Nano-LC-MS/MS Analysis [10]

-

LC System: A nano-flow liquid chromatography system.

-

Column: A C18 or porous graphitic carbon (PGC) packed nano-LC column.[2]

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) with multiple fragmentation techniques (CID, HCD, ETD).[10]

-

Data Acquisition:

-

Perform a full MS scan (MS1) to detect the precursor ions of glycopeptides.

-

Select the most intense precursor ions for fragmentation using tandem MS (MS/MS).

-

The MS/MS spectra will contain fragments from both the peptide backbone and the glycan, allowing for identification of both.[11]

-

3. Data Analysis and Quantification

-

Use specialized software (e.g., GlycReSoft) to search the acquired MS/MS spectra against a protein database to identify the glycopeptides.[10]

-

Quantify the relative abundance of each glycopeptide by integrating the area of its corresponding peak in the MS1 scan.

-

For absolute quantification, stable isotope labeling methods (e.g., SILAC) or the use of isotopically labeled internal standards are required.

Quantitative Data Summary: LC-MS

| Parameter | Typical Value/Range | Reference |

| Sensitivity | High, suitable for low-abundance glycopeptides | [10][11] |

| Specificity | High, provides structural information | [7][11] |

| Throughput | Lower compared to HPLC and ELISA | [2][12] |

| Expertise Required | High, for both operation and data analysis | [2] |

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycoprotein Quantification

ELISA is a plate-based immunoassay that can be adapted for the quantification of specific glycoproteins or glycan structures.[13][14] Lectin-based ELISAs, in particular, use lectins (carbohydrate-binding proteins) to capture glycoproteins with specific glycan structures.[13][15]

Workflow for Lectin-Based Sandwich ELISA

Experimental Protocol: Lectin-Based ELISA for Glycoprotein Quantification

1. Plate Preparation

-

Coating:

-

Coat the wells of a 96-well microplate with a capture lectin or antibody specific for the glycoprotein of interest.[16]

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unbound sites.

-

Incubate for 1-2 hours at room temperature.

-

2. Assay Procedure

-

Sample Incubation:

-

Wash the plate.

-

Add standards and samples (e.g., serum, cell culture supernatant) to the wells.

-

Incubate for 2 hours at room temperature to allow the glycoprotein to bind to the capture molecule.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add a biotinylated or enzyme-conjugated detection antibody that binds to a different epitope on the glycoprotein.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme/Substrate Reaction:

-

Wash the plate.

-

If a biotinylated detection antibody was used, add streptavidin-HRP and incubate.

-

Wash the plate.

-

Add a chromogenic substrate (e.g., TMB).

-

Incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

3. Data Analysis and Quantification

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the glycoprotein in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary: ELISA

| Parameter | Typical Value/Range | Reference |

| Sensitivity | Low pg/mL to ng/mL range | [14] |

| Intra-assay Variance | ~7% | [17] |

| Inter-assay Variance | ~15% | [17] |

| Throughput | High, suitable for large numbers of samples | [13] |

Conclusion

The choice of analytical technique for the quantification of glycans and glycoproteins depends on the specific research question, the required level of detail, sample availability, and throughput needs. HPLC with fluorescence detection is a robust method for the relative quantification of released glycans. LC-MS provides the most detailed structural information, enabling site-specific quantification of glycosylation. ELISA offers a high-throughput and sensitive method for quantifying specific glycoproteins or glycan epitopes in complex biological samples. Each method requires careful sample preparation and data analysis to ensure accurate and reproducible results.

References

- 1. High Performance Liquid Chromatography (HPLC) - Creative Biolabs [creative-biolabs.com]

- 2. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. publikace.k.utb.cz [publikace.k.utb.cz]

- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. DSpace [open.bu.edu]

- 9. Glycoproteins Enrichment and LC-MS/MS Glycoproteomics in Central Nervous System Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycoprotein Characterization Methods by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 13. ELISA for Glyco-code Based Diagnostics - Creative Biolabs [creative-biolabs.com]

- 14. ELISA based Detection Service - Creative Biolabs [creative-biolabs.com]

- 15. Improved lectin ELISA for glycosylation analysis of biomarkers using PS-tag-fused single-chain Fv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Development of monoclonal and polyclonal antibodies and an ELISA for the determination of glycodelin in human serum, amniotic fluid and cystic fluid of benign and malignant ovarian tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Glycoborine as a Chemical Probe for Studying Enzyme Inhibition

Introduction

Chemical probes are indispensable tools in chemical biology and drug discovery for dissecting the roles of specific proteins in complex biological systems. An effective chemical probe should be potent, selective, and have a known mechanism of action, enabling the interrogation of a target protein's function in a cellular or in vivo context. This document provides detailed application notes and protocols for the use of Glycoborine, exemplified by the well-characterized natural product berberine, as a chemical probe for studying enzyme inhibition. Berberine, an isoquinoline alkaloid, has been identified as a competitive inhibitor of several glycoside hydrolases, making it a valuable tool for researchers, scientists, and drug development professionals.

Application Notes

Target Enzymes and Biological Significance

Berberine has been shown to be a competitive inhibitor of several glycoside hydrolase (GH) families.[1] These enzymes play crucial roles in various physiological and pathological processes.

-

Glycoside Hydrolase Family 18 (GH18): This family includes chitinases. Human chitinases are implicated in inflammatory and allergic diseases such as asthma.[1] In pathogenic organisms like fungi and insects, chitinases are essential for cell wall degradation and development, making them attractive targets for antifungal and insecticidal agents.[1]

-

Glycoside Hydrolase Family 20 (GH20): This family includes β-N-acetyl-d-hexosaminidases. These enzymes are involved in the breakdown of glycoconjugates.

-

Glycoside Hydrolase Family 84 (GH84): This family includes O-GlcNAcases. Human O-GlcNAcase (HsOGA) is involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a post-translational modification implicated in various cellular processes, including signaling and transcription.

-

Glycoside Hydrolase Family 63 (GH63): This family includes α-glucosidases. These enzymes are involved in the final step of carbohydrate digestion and are targets for type 2 diabetes therapy.[1]

Mechanism of Inhibition

Berberine acts as a competitive inhibitor .[1][2][3] This means it binds to the active site of the enzyme, the same site where the natural substrate binds.[2][4] The inhibitor and substrate therefore compete for access to the enzyme.[2][3] This type of inhibition can be overcome by increasing the substrate concentration.[4] The binding of berberine to its target enzymes is thought to occur through π–π stacking and electrostatic interactions with aromatic and acidic residues in the active site.[1]

Applications in Research and Drug Development

-

Target Validation: Glycoborine can be used to inhibit specific glycoside hydrolases to study the physiological consequences and validate them as potential drug targets.

-

High-Throughput Screening: As a known inhibitor, Glycoborine can be used as a positive control in high-throughput screening campaigns to identify new and more potent inhibitors.

-

Structure-Activity Relationship (SAR) Studies: By using Glycoborine and its analogs, researchers can understand the structural requirements for potent inhibition of the target enzyme, aiding in the design of novel therapeutics.

Quantitative Data

The inhibitory activity of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Ki is a measure of the inhibitor's binding affinity.

Table 1: Inhibitory Activity of Berberine and its Analogs against Various Glycoside Hydrolases [1]

| Compound | Target Enzyme | Organism | Ki (μM) |

| Berberine | OfHex1 (GH20) | Ostrinia furnacalis | 12 |

| SYSU-1 | OfHex1 (GH20) | Ostrinia furnacalis | 8.5 |

| Berberine | OfChi-h (GH18) | Ostrinia furnacalis | 25 |

| Thalifendine | OfChi-h (GH18) | Ostrinia furnacalis | 50 |

| Palmatine | OfChi-h (GH18) | Ostrinia furnacalis | 75 |

| Berberine | HsOGA (GH84) | Homo sapiens | 150 |

| Berberine | ScGluI (GH63) | Saccharomyces cerevisiae | 200 |

NI: Not inhibited at a concentration of 400 μM.

Experimental Protocols

Protocol 1: Determination of IC50 for Glycoborine

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Glycoborine against a target glycoside hydrolase.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for a β-N-acetyl-d-hexosaminidase)

-

Glycoborine (or berberine) stock solution

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate

-